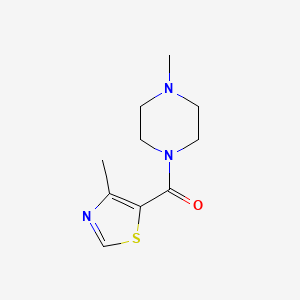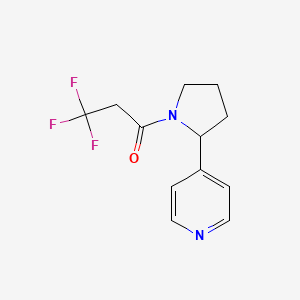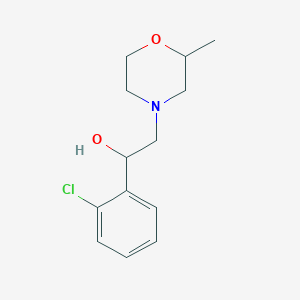
(4-Methylpiperazin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpiperazin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone, commonly known as MPTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTM is a heterocyclic compound that belongs to the class of piperazine derivatives. This compound has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The exact mechanism of action of MPTM is not fully understood. However, studies have suggested that MPTM exerts its anticancer and anti-inflammatory effects by inhibiting the activity of specific enzymes and signaling pathways. MPTM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in inflammation and cancer development. In addition, MPTM has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
MPTM has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MPTM can induce cell cycle arrest, inhibit cell migration and invasion, and promote cell death in cancer cells. MPTM has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in inflammatory cells. Furthermore, MPTM has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
MPTM has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized with high yields and good purity. MPTM has also been shown to have low toxicity in vitro, which makes it a suitable candidate for further preclinical studies. However, one limitation of MPTM is that its mechanism of action is not fully understood, which hinders its further development as a therapeutic agent.
Orientations Futures
There are several future directions for the research on MPTM. One potential direction is to investigate the efficacy of MPTM in animal models of cancer and inflammation. This will provide valuable information on the pharmacokinetics and toxicity of MPTM in vivo. Another direction is to elucidate the mechanism of action of MPTM, which will provide insights into its potential targets for therapeutic intervention. Furthermore, the development of MPTM derivatives with improved potency and selectivity could lead to the discovery of novel therapeutic agents for the treatment of cancer and inflammation.
Méthodes De Synthèse
MPTM can be synthesized through a multistep process involving the reaction of 4-methyl-1,3-thiazol-5-amine with 4-methylpiperazine-1-carboxylic acid chloride in the presence of a base. The resulting product is then treated with acetic anhydride to form MPTM. This synthesis method has been optimized to produce high yields of MPTM with good purity.
Applications De Recherche Scientifique
MPTM has been extensively studied for its potential therapeutic applications. In vitro studies have shown that MPTM exhibits potent anti-inflammatory and anticancer activities. MPTM has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, MPTM has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in cancer treatment.
Propriétés
IUPAC Name |
(4-methylpiperazin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-8-9(15-7-11-8)10(14)13-5-3-12(2)4-6-13/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVDUBYTTIRPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperazin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)

![3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B7544489.png)
![1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine](/img/structure/B7544499.png)
![1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol](/img/structure/B7544503.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethyl-N-methylthiophene-2-carboxamide](/img/structure/B7544506.png)
![2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7544510.png)

![2-(4-methoxyphenyl)-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7544516.png)
![5-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one](/img/structure/B7544518.png)
![1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7544530.png)

![2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544551.png)
![2-[[5-(Dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7544552.png)